1-(4-Fluorophenoxy)-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGUAHSQDRBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations for 1 4 Fluorophenoxy 2 Nitrobenzene
Elucidation of Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing diaryl ethers. byjus.com This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. byjus.com For the synthesis of 1-(4-fluorophenoxy)-2-nitrobenzene, this typically involves the reaction of a phenoxide with a nitro-substituted aryl halide.
The SNAr mechanism for the formation of this compound is generally accepted to proceed through a two-step addition-elimination process. byjus.comchemistrysteps.com The initial step involves the attack of the 4-fluorophenoxide nucleophile on the carbon atom bearing the leaving group (e.g., a halogen) on the 2-nitrobenzene ring. youtube.com This rate-determining step leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comnumberanalytics.com The presence of the nitro group is crucial as it activates the aromatic ring towards nucleophilic attack by withdrawing electron density. byjus.comnumberanalytics.com
The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and the nitro group, which stabilizes the intermediate. youtube.comnumberanalytics.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound. chemistrysteps.commdpi.com
The kinetics and regioselectivity of the SNAr reaction are significantly influenced by the nature and position of substituents on both the phenol (B47542) and nitrobenzene (B124822) rings.
Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), on the aryl halide is essential for activating the ring toward nucleophilic attack. byjus.comnumberanalytics.com The more EWGs present, the faster the reaction tends to be. pressbooks.pub The position of the EWG relative to the leaving group is also critical. Ortho and para positions allow for effective resonance stabilization of the Meisenheimer intermediate, whereas meta positioning only provides weaker inductive stabilization. byjus.com
Leaving Group: The nature of the leaving group also affects the reaction rate. In SNAr reactions, the rate often increases with the electronegativity of the halogen, which is the opposite of what is observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group.
Nucleophile: The nucleophilicity of the phenoxide is influenced by substituents on its aromatic ring. Electron-donating groups on the phenol can increase its nucleophilicity, but may also deactivate the resulting diaryl ether product towards further reactions. Conversely, electron-withdrawing groups on the phenol decrease its nucleophilicity.
The choice of base and solvent is critical for optimizing the SNAr synthesis of this compound.
Bases: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. quora.com Common bases used include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH). acs.org The strength of the base can influence the reaction rate, with stronger bases generally leading to faster reactions. However, the choice of base must be compatible with the other functional groups present in the reactants.
Solvents: Polar aprotic solvents are typically favored for SNAr reactions because they can solvate the cation of the phenoxide salt without strongly solvating the anionic nucleophile, thus maintaining its reactivity. nih.govacsgcipr.org Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). acsgcipr.org The use of greener, more sustainable solvents like 2-MeTHF is also being explored. acs.orgacsgcipr.org In some cases, biphasic systems with water and an organic cosolvent can be employed, particularly in continuous flow processes. acs.org
| Parameter | Influence on SNAr Reaction | Examples |
| Base | Deprotonates phenol to form the active nucleophile. Stronger bases can increase reaction rates. | K₂CO₃, NaH, KOH acs.org |
| Solvent | Polar aprotic solvents are preferred to maintain nucleophile reactivity. | DMF, DMSO, NMP, 2-MeTHF acs.orgacsgcipr.orgacsgcipr.org |
Development of Novel Synthetic Approaches
While the SNAr reaction is a workhorse for diaryl ether synthesis, research continues into developing more efficient and versatile methods.
Catalyst-mediated reactions offer alternatives to the classical SNAr pathway, often allowing for milder reaction conditions and broader substrate scope. rsc.orgacs.org
Transition metal catalysis, particularly using palladium and copper, has emerged as a powerful tool for the formation of C-O bonds in diaryl ethers. rsc.orgresearchgate.net These methods, often referred to as Buchwald-Hartwig or Ullmann-type couplings, can overcome some of the limitations of SNAr reactions, such as the need for highly activated substrates. acs.org
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are highly versatile for forming diaryl ethers from a wide range of aryl halides and phenols. rsc.org These reactions typically employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. rsc.orgacs.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the phenoxide, and finally reductive elimination to form the diaryl ether and regenerate the catalyst. acs.org
Copper Catalysis: Copper-catalyzed Ullmann condensations are another important method for diaryl ether synthesis. rsc.orgresearchgate.net While often requiring higher temperatures than palladium-catalyzed reactions, they can be more cost-effective. researchgate.net Newer developments in ligand design have enabled copper-catalyzed C-O bond formation under milder conditions. researchgate.net
| Catalyst System | Typical Substrates | Key Features |
| Palladium | Aryl bromides, chlorides, and iodides with various phenols rsc.org | High generality, bulky and electron-rich ligands are common rsc.orgacs.org |
| Copper | Aryl bromides and iodides with phenols rsc.org | Cost-effective, often requires higher temperatures rsc.orgresearchgate.net |
Catalyst-Mediated Strategies for C-O Bond Formation
Organocatalysis in Aryl Etherification
The synthesis of diaryl ethers, including this compound, has traditionally been dominated by metal-catalyzed reactions. However, the field of organocatalysis, which utilizes small organic molecules to accelerate chemical transformations, has emerged as a powerful and complementary strategy. This approach avoids the use of potentially toxic and expensive transition metals, offering a more sustainable and often milder reaction pathway. organic-chemistry.org
In the context of nucleophilic aromatic substitution (SNAr) reactions for aryl ether synthesis, certain organic bases have demonstrated catalytic activity. For instance, nucleophilic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been reported to catalyze SNAr reactions. acsgcipr.org These catalysts can activate the substrate or the nucleophile, facilitating the displacement of the leaving group on the aromatic ring. The mechanism often involves the formation of a more reactive intermediate, thereby lowering the activation energy of the reaction. acsgcipr.org The use of such catalysts can be particularly advantageous when dealing with less activated aromatic systems or when trying to achieve selectivity in the presence of multiple potential leaving groups. acsgcipr.org
Furthermore, transition-metal-free conditions for the synthesis of diaryl ethers have been developed, which rely on the use of promoters like cesium fluoride (B91410) (CsF) with substrates such as o-silylaryl triflates. organic-chemistry.org While not strictly organocatalysis in all cases, these metal-free systems highlight a significant trend towards avoiding transition metals, a core principle often shared with organocatalysis. These methods are noted for their mildness and efficiency. organic-chemistry.org The development of organocatalytic systems for the synthesis of this compound and related diaryl ethers is an active area of research, promising more environmentally friendly and cost-effective production methods.
Green Chemistry Principles in Synthesis Design
Solvent-Free or Reduced-Solvent Methodologies
A primary focus of green chemistry is the reduction or elimination of hazardous solvents, particularly dipolar aprotic solvents like DMF, DMSO, and NMP, which are commonly used in SNAr reactions. nih.govresearchgate.net Research has demonstrated viable alternatives for the synthesis of diaryl ethers. One successful approach involves performing the reaction under solvent-free conditions. For example, the use of a solid base like potassium fluoride on alumina (B75360) (KF/Alumina) can facilitate the reaction between phenols and aryl halides at ambient temperature or with microwave irradiation, eliminating the need for a solvent altogether. researchgate.net This method not only reduces waste but also simplifies product isolation, often requiring only simple filtration. researchgate.net
Another innovative strategy is the use of micellar catalysis in water. By employing a "benign-by-design" nonionic surfactant, SNAr reactions can be effectively carried out in an aqueous medium. nih.govresearchgate.net The surfactant forms micelles that create a hydrophobic microenvironment, concentrating the reactants and facilitating the reaction, which would otherwise be immiscible or slow in water. This technique allows for reactions to proceed at or near room temperature, offering a significantly greener alternative to traditional solvent systems. nih.gov
| Methodology | Solvent System | Key Features | Reference |
| Solid-Base Catalysis | Solvent-Free | Utilizes KF/Alumina; can be performed at room temperature or with microwave heating; simplified product isolation. | researchgate.net |
| Micellar Catalysis | Water with Surfactant | Employs a nonionic surfactant (e.g., TPGS-750-M) to form micelles; enables reaction at or near ambient temperatures. | nih.govresearchgate.net |
Sustainable Reagent and Catalyst Development
Beyond metal catalysts, the use of simple protic acids to catalyze SNAr reactions by protonating heterocycles represents another green approach. acsgcipr.org This method avoids the need for metal catalysts entirely. The principles of green chemistry also guide the selection of reagents to minimize safety issues and waste generation. acsgcipr.org For example, designing a synthetic route that utilizes a three-component coupling strategy can improve atom economy and reduce the number of synthetic steps, thereby minimizing waste. acs.org
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, particularly utilizing microreactors, is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering enhanced control, efficiency, and safety compared to traditional batch processing. numberanalytics.comnih.gov The continuous synthesis of this compound through SNAr processes is well-suited to this technology.
Microreactor Technology for Enhanced Throughput and Control
Microreactors are small-scale devices with internal dimensions typically in the sub-millimeter range, which provide a very high surface-area-to-volume ratio. vapourtec.commdpi.com This characteristic leads to exceptionally efficient heat and mass transfer, allowing for precise temperature control and rapid mixing of reagents. mdpi.comwiley.com For exothermic SNAr reactions, this superior heat dissipation significantly improves safety by preventing thermal runaways.
The use of microreactors allows for reaction conditions to be precisely maintained, leading to higher yields, improved selectivity, and reduced byproduct formation. wiley.com The small internal volume also means that only small quantities of reagents are reacting at any given moment, further enhancing the safety profile, especially when dealing with energetic materials like nitro compounds. mdpi.com While individual microreactors have a small output, scaling up production can be achieved by "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel, or by designing larger single devices that maintain the beneficial properties of micro-scale channels. vapourtec.com
| Parameter | Batch Reactor | Microreactor (Flow) |
| Heat Transfer | Poor to moderate | Excellent |
| Mass Transfer | Often limited by stirring | Excellent (short diffusion distances) |
| Temperature Control | Difficult, potential for hotspots | Precise and uniform |
| Safety | Higher risk with large volumes | Inherently safer (small reaction volume) |
| Scalability | Complex, often requires re-optimization | Simpler (numbering-up or scaling-out) |
Automation in Continuous Flow SNAr Processes
A key advantage of flow chemistry is its amenability to automation. nih.gov Continuous flow systems for SNAr processes can be integrated with automated pumping systems, in-line purification units, and real-time analytical techniques. nih.govnih.gov This level of automation allows for the continuous synthesis of the target molecule with minimal manual intervention, leading to improved process robustness and reproducibility. nih.gov
Automated systems can continuously monitor reaction parameters such as temperature, pressure, and concentration, and adjust them in real-time to optimize the output. rsc.org The integration of in-line analytical methods, such as mass spectrometry or spectroscopy, provides immediate feedback on reaction performance, enabling rapid optimization and quality control. nih.gov This machine-assisted processing is ideally suited for the future integration of artificial intelligence and machine learning algorithms to further enhance process control and discovery of new reaction conditions. rsc.org For the industrial production of compounds like this compound, automated continuous flow synthesis offers a pathway to more efficient, safer, and cost-effective manufacturing. springernature.com
Reactivity and Transformational Chemistry of 1 4 Fluorophenoxy 2 Nitrobenzene
Chemical Transformations at the Nitro Group
The nitro group is a pivotal functional group that strongly influences the reactivity of the aromatic ring to which it is attached. Its electron-withdrawing nature deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the ortho and para positions. nih.gov
Reduction Reactions to Anilines and Their Derivatives
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, yielding valuable aniline (B41778) derivatives. This conversion can be achieved through various methodologies, including catalytic hydrogenation and chemoselective reduction techniques.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. In the context of 1-(4-Fluorophenoxy)-2-nitrobenzene, this process involves the use of a catalyst, typically a noble metal such as palladium or platinum on a carbon support, in the presence of hydrogen gas. The reaction proceeds to furnish 2-(4-fluorophenoxy)aniline (B1309660).
A general representation of this transformation is as follows:

The conditions for catalytic hydrogenation can be optimized to achieve high yields and selectivity. For instance, the choice of solvent, temperature, and pressure can significantly impact the reaction's outcome. In some processes, the gradual addition of the nitro compound to the reaction mixture under hydrogen pressure can improve yields and selectivities. google.com
| Catalyst | Substrate | Product | Key Features |
| Palladium on Carbon (Pd/C) | This compound | 2-(4-fluorophenoxy)aniline | Common and effective for nitro group reduction. |
| Platinum on Carbon (Pt/C) | This compound | 2-(4-fluorophenoxy)aniline | Another active catalyst for this transformation. |
This table presents common catalysts used for the hydrogenation of nitroarenes like this compound.
In molecules with multiple reducible functional groups, chemoselective reduction of the nitro group is crucial. Various reagents and conditions have been developed to achieve this selectivity. While specific examples for the chemoselective reduction of this compound are not extensively detailed in the provided context, general principles for nitro group reduction in the presence of other functionalities can be applied. For example, reagents like tin(II) chloride in the presence of hydrochloric acid or sodium dithionite (B78146) are known to selectively reduce nitro groups.
Role of the Nitro Group in Further Aromatic Activation
The nitro group is a strong electron-withdrawing group, which significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. rsc.org This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group at the 2-position activates the fluorine atom at the 4-position of the phenoxy ring for nucleophilic displacement. This electronic influence is a key factor in the subsequent reactivity of the fluorine substituent. The electron-withdrawing nature of the nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the course of an SNAr reaction, thereby facilitating the displacement of the leaving group. nih.gov
Reactivity and Modifications of the Fluorine Substituent
The fluorine atom in this compound, while generally a poor leaving group in nucleophilic aromatic substitution, is activated by the presence of the ortho-nitro group on the adjacent aromatic ring.
Nucleophilic Displacement Reactions of Aromatic Fluorine
The fluorine atom on the phenoxy ring of this compound can undergo nucleophilic displacement, although it is less reactive than a fluorine atom directly attached to a nitro-activated aromatic ring. nih.gov The activation is transmitted through the ether linkage. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a powerful tool for the formation of new carbon-heteroatom bonds.
For instance, the reaction of activated fluoroarenes with various nucleophiles can lead to the synthesis of a wide range of derivatives. While specific examples for this compound are not provided in the search results, the general principle of SNAr on activated fluoroaromatics is well-established. rsc.org
The general mechanism for the nucleophilic displacement of the fluorine atom would involve the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex. The departure of the fluoride (B91410) ion then yields the substituted product.
| Nucleophile | Product Type |
| Amines | N-Aryl anilines |
| Alkoxides | Aryl ethers |
| Thiolates | Aryl thioethers |
This table illustrates the types of products that can be formed from the nucleophilic displacement of the fluorine in activated fluoroarenes.
Carbon-Fluorine Bond Activation Studies
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and its selective activation and functionalization represent a formidable challenge in modern chemistry. In this compound, the C-F bond is situated on the phenoxy ring, para to the ether oxygen. The electron-withdrawing nature of the nitro group on the other aromatic ring can influence the reactivity of this C-F bond, albeit indirectly.
Studies on the C-F bond activation of fluoroarenes have largely focused on transition-metal-catalyzed processes and, more recently, on transition-metal-free methods. While specific studies on this compound are not extensively documented, the reactivity of similar, less complex fluoroaromatics provides valuable insights. For instance, the activation of C-F bonds in fluorobenzenes and fluoropyridines has been achieved using various transition metal complexes, including those of nickel, platinum, and rhodium. nih.gov These reactions often proceed via oxidative addition of the C-F bond to the metal center.
Transition-metal-free C-F bond activation has also emerged as a powerful synthetic tool. researchgate.netrsc.orgtib.euresearchgate.netspringernature.com These methods often employ strong bases, organolithium reagents, or silyl (B83357) radicals to facilitate the cleavage of the C-F bond. researchgate.netspringernature.com For a molecule like this compound, such approaches could potentially lead to nucleophilic aromatic substitution at the fluorinated position.
A comparative study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) revealed that the presence of fluorine atoms alters the thermal stability and decomposition pathways of the molecule. nih.gov Although a different system, this highlights the profound electronic influence of fluorine substituents on the reactivity of nitro-aromatic compounds.
| Activating Agent/Catalyst | Substrate Type | Transformation | Reference |
| Transition Metal Complexes (Ni, Pt, Rh) | Fluoroarenes | C-F Bond Oxidative Addition | nih.gov |
| Strong Bases/Organolithium Reagents | Fluoroarenes | Nucleophilic Aromatic Substitution | researchgate.net |
| Silyl Radicals | Organic Fluorides | Defluorinative Functionalization | springernature.com |
Chemistry of the Aryl Ether Linkage
The aryl ether linkage in this compound is a key structural feature that dictates a significant portion of its chemical behavior. The electronic properties of the two aromatic rings, influenced by the nitro and fluoro substituents, play a crucial role in the stability and reactivity of this ether bond.
Controlled Cleavage Strategies
The cleavage of the C-O bond in diaryl ethers is a synthetically important transformation. In the context of this compound, the nitro group in the ortho position to the ether linkage activates the aromatic ring towards nucleophilic attack, making the ether bond susceptible to cleavage under certain conditions.
Reductive cleavage is a common strategy for breaking the aryl ether bond. Reagents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation can be employed to cleave the C-O bond, often with concomitant reduction of the nitro group.
Another approach involves the use of strong nucleophiles or bases. For instance, a process for preparing diaryl ethers by heating an aromatic hydroxy compound with an aluminum phenoxide-forming compound has been described, which, in reverse, suggests a potential pathway for cleavage. google.com
Investigations into Intramolecular Rearrangement Pathways
One of the most fascinating aspects of the reactivity of this compound is its potential to undergo intramolecular rearrangements, most notably the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group displaces an activated aryl group. In this compound, the nitro group provides the necessary activation for such a rearrangement.
The classical Smiles rearrangement would involve the formation of a new C-N or C-S bond, but related rearrangements can also occur. The Truce-Smiles rearrangement, for example, involves the rearrangement of aryl sulfones and does not necessarily require a strong electron-withdrawing group for activation. acs.org
While direct evidence for the Smiles rearrangement of this compound is not prevalent in the literature, the general mechanism is well-established for a wide range of nitro-activated diaryl ethers. The process is typically base-mediated and proceeds through a spirocyclic Meisenheimer-like intermediate.
| Rearrangement Type | Key Features | Substrate Example | Reference |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution, requires electron-withdrawing group. | Nitro-activated diaryl ethers | acs.org |
| Truce-Smiles Rearrangement | Rearrangement of aryl sulfones, may not require strong activation. | Aryl sulfones | acs.org |
The synthesis of hexahydro-2,6-methano-1-benzazocines from nitrophenyl-substituted cyclohexanones involves a base-mediated reductive cyclization, showcasing the utility of the nitro group in facilitating intramolecular bond formation. nih.gov While this is not a direct rearrangement of the aryl ether, it demonstrates the principle of the nitro group activating a neighboring position for intramolecular reactions.
Role As a Synthetic Building Block for Complex Architectures
Precursor in the Synthesis of Substituted Anilines and Phenoxyanilines
The reduction of the nitro group in 1-(4-fluorophenoxy)-2-nitrobenzene to an amine is a fundamental transformation that yields 2-(4-fluorophenoxy)aniline (B1309660). This aniline (B41778) derivative is a valuable intermediate for the synthesis of more complex substituted anilines and phenoxyanilines, which are prevalent motifs in pharmaceuticals and materials science.
A common and effective method for this reduction involves the use of tin(II) chloride dihydrate in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds by the transfer of electrons from the tin(II) ions to the nitro group, leading to its stepwise reduction to an amino group.
A typical synthetic procedure for the preparation of 2-(4-fluorophenoxy)aniline from this compound is detailed below:
| Reactants | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| This compound | tin(II) chloride dihydrate, concentrated hydrochloric acid | Tetrahydrofuran (THF) | 40°C, 2 hours | 75.9% | researchgate.net |
The resulting 2-(4-fluorophenoxy)aniline can be further functionalized at the amino group or the aromatic rings to generate a library of substituted phenoxyanilines. These compounds are important precursors for various applications, including the synthesis of biologically active molecules. psu.ac.th
Intermediate for Heterocyclic Compound Synthesis
The strategic placement of the nitro and phenoxy groups in this compound makes it an ideal starting material for the construction of various heterocyclic scaffolds. The reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions, provides access to a range of nitrogen and oxygen-containing heterocycles.
Formation of Nitrogen-Containing Heterocycles
The amino group in 2-(4-fluorophenoxy)aniline, generated from the reduction of this compound, can participate in cyclization reactions to form nitrogen-containing heterocycles. One prominent example is the synthesis of phenoxazines. Phenoxazines are a class of tricyclic heterocyclic compounds that exhibit a wide range of biological activities.
The synthesis of phenoxazine (B87303) derivatives can be achieved through the condensation of a 2-aminophenol (B121084) with a suitably substituted catechol or, alternatively, through the intramolecular cyclization of 2-aminophenoxy derivatives. In the context of this compound, its reduction product, 2-(4-fluorophenoxy)aniline, can be envisioned as a precursor for N-substituted phenoxazines. While a direct cyclization of 2-(4-fluorophenoxy)aniline itself to a phenoxazine is not straightforward, it can be utilized in reactions with other components to build the phenoxazine core. For instance, the reaction of 2-aminophenols with activated nitroaromatics can lead to the formation of phenoxazine structures. up.pt
Synthesis of Oxygen-Containing Heterocycles
The diphenyl ether moiety of this compound provides a scaffold for the synthesis of oxygen-containing heterocyles such as dibenzofurans and xanthones. These tricyclic systems are found in numerous natural products and possess interesting photophysical and biological properties.
Dibenzofurans: The synthesis of dibenzofurans from diphenyl ethers can be achieved through various methods, including intramolecular C-H activation/C-O bond formation reactions. rsc.orgnih.govorganic-chemistry.orgbiointerfaceresearch.com Palladium-catalyzed cyclization of ortho-iodo diaryl ethers is a common strategy. nih.govorganic-chemistry.orgbiointerfaceresearch.com While this compound does not possess an ortho-iodo substituent, its structure is amenable to modification to introduce a suitable leaving group or to undergo direct C-H activation under appropriate conditions. Photochemical cyclization is another powerful method for the synthesis of dibenzofurans from diphenyl ethers, often proceeding through a radical mechanism. nih.gov
Xanthones: Xanthones, or dibenzo-γ-pyrones, are another class of oxygen-containing heterocycles that can be synthesized from diphenyl ether precursors. A common synthetic route involves the intramolecular Friedel-Crafts acylation of a 2-phenoxybenzoic acid derivative. up.pt Starting from this compound, a multi-step sequence involving reduction of the nitro group, diazotization, and cyanation to introduce a carboxylic acid precursor at the 2-position of the nitro-bearing ring, followed by cyclization, could potentially lead to the formation of a fluorinated xanthone.
Application in Cascade and Multicomponent Reactions for Scaffold Construction
Cascade and multicomponent reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecular scaffolds in a single operation. The reactive nature of the nitro group and the potential for functionalization of the aromatic rings in this compound make it a potential substrate for such reactions.
While specific examples utilizing this compound in cascade or multicomponent reactions are not extensively reported, the reactivity of its functional groups suggests potential applications. For instance, the nitro group can act as an electron-withdrawing group, activating the molecule for nucleophilic attack in a Michael-type addition, which could initiate a cascade sequence. researchgate.netmdpi.com Following reduction to the aniline, the resulting amino group can participate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly build molecular complexity. Furthermore, the diphenyl ether linkage can be a directing group in metal-catalyzed C-H functionalization cascades. The development of novel cascade and multicomponent reactions involving this compound and its derivatives remains an active area of research with the potential to streamline the synthesis of complex and biologically relevant molecules. sciforum.net
Theoretical and Computational Investigations of 1 4 Fluorophenoxy 2 Nitrobenzene
Electronic Structure and Bonding Analysis
The electronic structure and nature of bonding in 1-(4-fluorophenoxy)-2-nitrobenzene are fundamental to understanding its chemical properties. These aspects are typically investigated using a variety of computational chemistry techniques.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic landscape of molecules. For a molecule like this compound, these calculations can provide detailed information about electron distribution, molecular orbital energies, and the nature of the chemical bonds.
DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular properties. For instance, studies on similar nitroaromatic compounds have successfully used DFT to calculate optimized geometries, vibrational frequencies, and electronic properties. psu.edu In a hypothetical DFT study of this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be determined to find the most stable three-dimensional structure.
Ab initio methods, while computationally more intensive, can offer higher accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory could be used to refine the understanding of electron correlation effects, which are significant in aromatic systems with electron-withdrawing groups like the nitro group.
Table 1: Hypothetical Calculated Electronic Properties of this compound using DFT
| Property | Hypothetical Value |
| Dipole Moment (Debye) | Value would be calculated |
| Total Energy (Hartree) | Value would be calculated |
| Ionization Potential (eV) | Value would be calculated |
| Electron Affinity (eV) | Value would be calculated |
Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. ibm.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy group, while the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzene (B124822) ring, particularly around the nitro group. This distribution makes the nitroaromatic ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. Conversely, the fluorophenoxy group, while having an electron-withdrawing fluorine atom, also possesses lone pairs on the oxygen atom that can donate electron density to the aromatic ring, influencing the HOMO energy.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Hypothetical Energy (eV) |
| HOMO | Value would be calculated |
| LUMO | Value would be calculated |
| HOMO-LUMO Gap | Value would be calculated |
Note: The values in this table are illustrative and would need to be determined by actual FMO analysis.
Molecular Geometry and Conformational Dynamics
The three-dimensional shape and conformational flexibility of this compound are determined by the interplay of steric and electronic effects.
Potential Energy Surface Mapping and Conformational Isomerism
The molecule's flexibility arises from the rotation around the C-O-C ether linkage. A potential energy surface (PES) scan can be performed computationally by systematically varying the dihedral angles that define the orientation of the two aromatic rings relative to each other. This mapping helps to identify the low-energy conformations (conformational isomers) and the energy barriers between them.
For this compound, the PES is expected to show distinct minima corresponding to stable, twisted conformations. The global minimum would represent the most populated conformation at equilibrium. The transition states on the PES represent the energy required to rotate from one conformation to another.
Analysis of Steric and Electronic Effects on Conformation
The preferred conformation of this compound is a balance between steric hindrance and electronic interactions. The ortho-nitro group introduces significant steric bulk, which will disfavor planar arrangements of the two aromatic rings. This steric repulsion will force the rings to adopt a twisted conformation to minimize unfavorable interactions.
Electronically, the interaction between the lone pairs of the ether oxygen and the π-systems of the aromatic rings influences the rotational barrier. The extent of conjugation, which is maximized in a planar conformation, is counteracted by the steric clash. The presence of the fluorine atom on the phenoxy ring can also subtly influence the electronic interactions through its inductive and weak mesomeric effects.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions involving this compound. A primary reaction of interest for such a molecule is nucleophilic aromatic substitution (SNA_r).
In a typical SNAr reaction, a nucleophile attacks the electron-deficient nitrobenzene ring, leading to the displacement of a leaving group. In this case, while there isn't a typical leaving group like a halogen at the ortho or para position to the nitro group, computational studies could explore the possibility of nucleophilic attack at various positions on the ring.
Theoretical calculations can map the entire reaction pathway, identifying the transition states and any intermediates, such as the Meisenheimer complex. acs.org The activation energies for each step can be calculated, providing a quantitative understanding of the reaction kinetics. For example, a computational study could model the reaction of this compound with a nucleophile like a methoxide (B1231860) ion. The calculations would reveal the preferred site of attack and the energy profile for the substitution process. Such studies are fundamental in organic synthesis for predicting reaction outcomes and optimizing conditions. acs.org
Transition State Characterization for SNAr Reactions
The nucleophilic aromatic substitution (SNAr) reaction of this compound is a process of significant interest in organic synthesis. Theoretical and computational studies, particularly using Density Functional Theory (DFT), provide deep insights into the mechanism of these reactions, with a focus on characterizing the transition states involved. The SNAr reaction generally proceeds through a two-step addition-elimination mechanism, involving a Meisenheimer complex as an intermediate. The characterization of the transition states leading to and from this intermediate is crucial for understanding the reaction kinetics and the factors that influence the reaction rate.
In a typical SNAr reaction of a diaryl ether like this compound, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the 4-fluorophenoxy group). This attack leads to the formation of a high-energy transition state (TS1) before relaxing into the more stable Meisenheimer complex. The subsequent departure of the leaving group proceeds through a second transition state (TS2).
Computational studies on analogous systems, such as the reaction of 1-phenoxy-2-nitrobenzene with aniline (B41778), have shown that the nature of the solvent and the presence of catalysts can significantly influence the energy barriers of these transition states. researchgate.net For instance, in the reaction between 1-phenoxy-2-nitrobenzene and aniline, the decomposition of the Meisenheimer complex is the rate-limiting step in all cases when the phenoxide ion is the leaving group. researchgate.net The activation energy for this step is influenced by the stability of the departing phenoxide ion.
The presence of the nitro group ortho to the reaction center in this compound plays a critical role in stabilizing the transition states and the Meisenheimer intermediate. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge that develops on the aromatic ring during the nucleophilic attack, thereby lowering the activation energy of the first step (formation of the Meisenheimer complex). youtube.com
Table 1: Hypothetical Transition State Data for the SNAr Reaction of this compound with a Nucleophile (Nu-)
| Parameter | Transition State 1 (TS1) | Meisenheimer Complex | Transition State 2 (TS2) |
| Description | Formation of the C-Nu bond | Stable intermediate | Cleavage of the C-OAr bond |
| Key Bond Lengths (Å) | C-Nu (forming) ≈ 2.2, C-OAr (reacting) ≈ 1.35 | C-Nu ≈ 1.5, C-OAr ≈ 1.4 | C-Nu (formed) ≈ 1.4, C-OAr (breaking) ≈ 2.0 |
| Charge on Nitro Group (e) | Significantly negative | Highly negative | Moderately negative |
| Relative Energy (kcal/mol) | +15 to +20 | -5 to -10 | +18 to +25 |
Note: The data in this table is illustrative and based on computational studies of similar SNAr reactions. Actual values would require specific DFT calculations for this exact reaction.
Prediction of Reaction Outcomes and Selectivity
Computational chemistry offers powerful tools for predicting the outcomes and selectivity of chemical reactions, including the SNAr reactions of substituted diaryl ethers like this compound. The regioselectivity of SNAr reactions is a key aspect that can be predicted with considerable accuracy using theoretical models.
Several computational approaches can be employed to predict selectivity:
Analysis of Ground-State Properties: The distribution of electron density in the starting material can provide initial clues about reactivity. The carbon atoms most susceptible to nucleophilic attack are those with the most positive partial charge. The molecular electrostatic potential (MEP) surface can be calculated to visualize electron-rich and electron-poor regions of the molecule.
Calculation of Transition State Energies: A more rigorous method involves calculating the energies of all possible transition states. The reaction is predicted to proceed through the lowest energy transition state, leading to the major product. DFT calculations are commonly used for this purpose. nih.gov
Machine Learning Models: Recently, machine learning models have been developed to predict the regioselectivity of SNAr reactions with high accuracy. researchgate.net These models are trained on large datasets of known reactions and can quickly predict the outcome for new substrates.
In the case of this compound, the primary competition for nucleophilic attack would be between the carbon atom attached to the fluorophenoxy group and the carbon atoms bearing hydrogen atoms, particularly those activated by the nitro group. However, the fluorophenoxy group is a much better leaving group than a hydride ion, making substitution at the C-1 position the overwhelmingly favored pathway.
The selectivity can also be influenced by the nature of the incoming nucleophile and the reaction conditions. For instance, in reactions with ambident nucleophiles, the site of attack (e.g., N- vs. O-alkylation) can be predicted by comparing the activation barriers for each pathway.
The following table outlines a hypothetical prediction of reaction outcomes for the SNAr reaction of this compound with different nucleophiles, based on general principles of SNAr reactivity.
Table 2: Predicted Reaction Outcomes and Selectivity for SNAr Reactions of this compound
| Nucleophile | Predicted Major Product | Predicted Selectivity | Rationale |
| Ammonia (B1221849) (NH3) | 2-Nitroaniline | High | The fluorophenoxy group is a good leaving group, and the C-1 position is activated by the ortho-nitro group. |
| Methoxide (CH3O-) | 1-Methoxy-2-nitrobenzene | High | Strong nucleophile and good leaving group favor substitution at the activated C-1 position. |
| Thiophenoxide (C6H5S-) | 2-Nitrophenyl phenyl sulfide | High | Soft nucleophiles like thiols are highly effective in SNAr reactions. |
Note: The predictions in this table are based on established principles of SNAr reactions and would need to be confirmed by experimental or specific computational studies.
Computational studies on related systems have demonstrated that the stability of the Meisenheimer intermediate is a key factor in determining the regioselectivity. researchgate.net For substrates with multiple potential leaving groups, the reaction will favor the pathway that leads to the most stable intermediate. In this compound, the delocalization of the negative charge by the ortho-nitro group makes the formation of the Meisenheimer complex at the C-1 position particularly favorable.
Advanced Spectroscopic and Analytical Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(4-Fluorophenoxy)-2-nitrobenzene in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.
For illustrative purposes, the ¹H NMR data for the related compound 1-Fluoro-2-nitrobenzene (B31998) shows distinct signals for its four aromatic protons, demonstrating the effect of the adjacent nitro and fluoro groups on the chemical shifts. chemicalbook.comnih.gov
Illustrative ¹H NMR Data for 1-Fluoro-2-nitrobenzene
| Parameter | Chemical Shift (ppm) | Coupling Constant (Hz) |
|---|---|---|
| D(A) | 8.03 | J(A,B) = 8.18 |
| D(B) | 7.33 | J(A,C) = 1.75 |
| D(C) | 7.66 | J(A,D) = 0.31 |
| D(D) | 7.31 | J(B,C) = 7.40 |
Data obtained in CCl₄. Source: J.PHYS.CHEM. 73, 1046 (1969) chemicalbook.com
For unambiguous assignment of the proton and carbon signals in a molecule as complex as this compound, multi-dimensional NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons on each aromatic ring, helping to trace the connectivity within the spin systems of the 2-nitrophenoxy and 4-fluorophenoxy moieties.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of each carbon atom that bears a proton.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local environment of the fluorine atom. nih.gov Since ¹⁹F has 100% natural abundance and a nuclear spin of ½, it provides sharp signals over a wide chemical shift range, making it highly sensitive to subtle changes in the electronic environment. nih.govchemsrc.com
In this compound, the ¹⁹F NMR spectrum would exhibit a single signal, likely a triplet of triplets or a complex multiplet, due to coupling with the ortho and meta protons on the fluorinated ring. The precise chemical shift provides a unique fingerprint for the fluorophenoxy group. For comparison, the ¹⁹F NMR chemical shift for 1-fluoro-4-nitrobenzene (B44160) is well-documented and serves as a reference point for the fluorine environment. spectrabase.com Any significant deviation from this value in the target molecule would indicate electronic effects transmitted through the ether bond from the nitro-substituted ring. Quantitative ¹⁹F-NMR methods can also be developed for purity assessment and quantification of fluorinated compounds in various matrices. chemicalbook.com
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₈FNO₃), the calculated exact mass is 233.0490 g/mol . chemsrc.com An experimental HRMS measurement confirming this exact mass would provide unambiguous verification of the compound's elemental formula.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈FNO₃ |
| Molecular Weight | 233.195 g/mol |
| Exact Mass | 233.04900 Da |
Source: Chemsrc chemsrc.com
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion [M+H]⁺) which is then fragmented by collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD) to produce a spectrum of product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that can confirm the identity of the compound and its derivatives.
For this compound, characteristic fragmentation pathways would include:
Loss of the Nitro Group: Cleavage of the C-N bond resulting in the loss of NO₂ (46 Da).
Ether Bond Cleavage: Fragmentation at the ether linkage, leading to ions corresponding to the 4-fluorophenoxy cation (m/z 111) or the 2-nitrophenoxy cation (m/z 138).
Fragmentation of Benzene (B151609) Rings: Subsequent loss of small molecules like CO from the phenoxy ions.
Analysis of the fragmentation patterns of related nitroaromatic or nitrosamine (B1359907) compounds helps in predicting these pathways. nih.govresearchgate.net For instance, GC-MS data for 1-fluoro-2-nitrobenzene shows major fragments at m/z 95, 75, and 111, corresponding to losses and rearrangements following ionization. nih.gov Studying the unique fragments of this compound and its synthetic derivatives via MS/MS is essential for their structural confirmation in research and quality control.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing unequivocal proof of the molecular structure and insights into intermolecular interactions like packing and hydrogen bonding.
Currently, there are no publicly available crystal structures for this compound. However, should a suitable single crystal be grown, an X-ray diffraction experiment would confirm the ortho position of the nitro group relative to the ether linkage and the para position of the fluorine atom on the second ring. Furthermore, it would reveal the dihedral angle between the two aromatic rings, which is a critical parameter influencing the molecule's conformation and steric properties. This technique has been successfully applied to confirm the substitution patterns in related synthesized compounds, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene.
Single Crystal X-ray Diffraction Studies of the Compound and its Derivatives
Research on similar compounds reveals that the nitro group's orientation relative to the benzene ring is a critical conformational feature. While a planar conformation is often expected, studies have shown that intermolecular forces within the crystal lattice can cause a significant twist of the nitro group out of the plane of the benzene ring. This distortion from planarity has a direct impact on the electronic properties and aromaticity of the molecule.
For a hypothetical crystal structure of "this compound," a single-crystal X-ray diffraction experiment would yield a set of crystallographic parameters. These parameters, which would be essential for a complete structural description, are typically presented in a standardized format as shown in the table below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 910 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.42 |
| R-factor | < 0.05 |
| Note: The values in this table are hypothetical and serve as an illustrative example of the data obtained from a single-crystal X-ray diffraction study. No specific experimental data for "this compound" was found in the searched resources. |
Analysis of Intermolecular Interactions and Crystal Packing
Studies on nitro-substituted benzenes indicate that C-H···O hydrogen bonds and π-π stacking interactions are often the dominant forces in their crystal packing. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming weak C-H···O interactions with hydrogen atoms from neighboring molecules.
Furthermore, the aromatic rings can engage in π-π stacking interactions. The specific geometry of these interactions (e.g., face-to-face or offset) would be determined by the electronic nature of the substituted rings. The electron-withdrawing nitro group and the electron-donating (via resonance) phenoxy group create a polarized molecule, which can favor specific stacking arrangements to maximize electrostatic attraction.
The fluorine atom can also participate in intermolecular interactions, including C-H···F and F···F contacts, although these are generally considered to be weaker than conventional hydrogen bonds. The interplay of these various intermolecular forces would ultimately determine the most energetically favorable packing arrangement for "this compound" in the solid state. A detailed analysis of these interactions, including their distances and angles, would be crucial for understanding the supramolecular assembly of the compound.
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Synthetic Routes
The classical synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene typically relies on nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. rsc.orgwikipedia.org Future research will likely pivot towards more sustainable, efficient, and atom-economical alternatives.
One promising avenue is the exploration of metal-free C-O bond forming reactions . These methods circumvent the need for expensive and potentially toxic transition metal catalysts. For instance, the use of diaryliodonium salts as arylating agents in the presence of a simple base represents a viable, milder alternative for the synthesis of diaryl ethers. organic-chemistry.org Another approach involves microwave-assisted, catalyst-free coupling of phenols with activated nitroarenes, which can significantly accelerate reaction times. rsc.org
The development of novel catalytic systems also presents a significant research opportunity. The use of nano-sized metal catalysts, for example, has shown promise in Ullmann-type reactions due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity under milder conditions. nih.gov Research into magnetically separable nanocatalysts could also simplify product purification, a key aspect of green chemistry. nih.gov Furthermore, exploring the potential of photocatalysis to mediate the synthesis of diaryl ethers could unlock new reaction pathways that are not accessible through thermal methods.
A summary of potential unconventional synthetic approaches is presented in Table 1.
Table 1: Potential Unconventional Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Metal-Free Arylation | Avoids transition metal contamination, potentially milder conditions. | Development of novel hypervalent iodine reagents, optimization of base and solvent systems. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Investigation of solvent-free conditions, scalability of microwave reactors. |
| Nanocatalysis | High catalytic activity, potential for recyclability. | Synthesis of well-defined nanocatalysts, study of catalyst stability and leaching. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. vapourtec.com The synthesis of this compound is a prime candidate for adaptation to a continuous flow process. A flow setup could involve pumping solutions of the starting materials (e.g., 4-fluorophenol (B42351) and 1-chloro-2-nitrobenzene) through a heated reactor containing a packed bed of a solid-supported catalyst or base. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to potentially higher yields and purity. rsc.org
Building on flow chemistry, automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. nih.govchemrxiv.orgresearchgate.net These platforms can perform a large number of experiments in a high-throughput manner, systematically varying catalysts, ligands, bases, solvents, and temperatures. scienceintheclassroom.orgsigmaaldrich.comunchainedlabs.com By integrating automated synthesis with analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), optimal conditions for the synthesis of this compound can be identified rapidly, minimizing the consumption of valuable starting materials. scienceintheclassroom.org
Theoretical Advancement in Understanding Structure-Reactivity Relationships
While the synthesis of diaryl ethers is well-established, a deeper, quantitative understanding of the structure-reactivity relationships can pave the way for more rational reaction design. Computational chemistry , particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the reaction mechanisms of both established and novel synthetic routes. nih.gov
For this compound, theoretical studies could elucidate the electronic effects of the fluoro and nitro substituents on the reactivity of the aromatic rings. The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, a key principle in SNAr reactions. researchgate.netmasterorganicchemistry.com Conversely, the fluorine atom, while electronegative, can also exert a mesomeric effect. Computational models can quantify these effects and predict their influence on reaction barriers and transition state geometries. researchgate.net Such studies can also help in the rational design of catalysts and ligands that are specifically tailored for the synthesis of this and related fluorinated diaryl ethers.
Interdisciplinary Research within Organic Synthesis and Method Development
The unique structural features of this compound make it a valuable tool in interdisciplinary research, particularly at the interface of chemistry and biology. The presence of the fluorine atom opens the door to the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov This technique is highly sensitive and has a large chemical shift range, making it an excellent probe for studying molecular interactions. nih.gov For instance, derivatives of this compound could be designed as probes to study enzyme-ligand binding or to monitor biological processes in vitro and in vivo.
Furthermore, the field of organofluorine chemistry is a burgeoning area of research due to the profound effects that fluorine substitution can have on the biological activity of molecules. miamioh.eduspringernature.comrsc.org The development of novel, efficient methods for the synthesis of fluorinated building blocks like this compound is therefore of significant interest to medicinal chemists. This compound could serve as a key intermediate in the synthesis of more complex, biologically active molecules. The exploration of its reactivity and the development of new synthetic methodologies will undoubtedly contribute to the broader field of organofluorine chemistry and its applications in drug discovery and materials science. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Fluorophenoxy)-2-nitrobenzene, and how are reaction conditions optimized?
The compound can be synthesized via nitration of a fluorophenoxy-substituted benzene precursor using a mixture of concentrated sulfuric and nitric acids under controlled temperatures (40–60°C) to ensure regioselectivity . Alternatively, nucleophilic aromatic substitution (SAr) reactions between 4-fluorophenol and nitro-substituted aryl halides (e.g., 1-chloro-2-nitrobenzene) in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base yield the product. Optimization involves adjusting solvent polarity, base concentration, and reaction time to maximize purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- H/C NMR : Identifies aromatic proton environments and confirms substitution patterns (e.g., para-fluorophenoxy vs. ortho-nitro groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFNO) and detects isotopic patterns for fluorine .
- FT-IR : Confirms functional groups (e.g., nitro group at ~1520 cm, C-F stretch at ~1220 cm) .
Q. How do the nitro and fluorophenoxy groups influence the compound’s reactivity?
The nitro group (-NO) is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at meta positions while deactivating para/ortho sites. The 4-fluorophenoxy group introduces moderate electron-withdrawing effects via the fluorine atom, further directing reactions. For example, reduction with H/Pd-C converts the nitro group to an amine (-NH), while nucleophilic substitution (e.g., with thiols) occurs at activated positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for SN_NNAr synthesis of this compound?
Discrepancies in yields (e.g., 30–70%) arise from variations in substrate purity , solvent choice (DMF vs. DMSO), and base strength (KCO vs. CsCO). Systematic optimization using design of experiments (DoE) or computational tools (e.g., density functional theory for transition-state analysis) can identify optimal conditions. For instance, higher dielectric solvents improve ion-pair stabilization, enhancing reaction efficiency .
Q. What methodologies are employed to assess the biological activity of this compound?
- In vitro receptor binding assays : Radioligand displacement studies (e.g., using H-labeled analogs) quantify affinity for targets like GPCRs or enzymes .
- Metabolic stability tests : Incubation with liver microsomes evaluates cytochrome P450-mediated degradation, with LC-MS/MS tracking parent compound depletion. Fluorine’s electronegativity often enhances stability by reducing oxidative metabolism .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC values, with structure-activity relationships (SAR) guiding derivative design .
Q. How can AI-driven retrosynthesis tools improve the design of novel derivatives?
Platforms like Pistachio or Reaxys leverage reaction databases to propose one-step synthetic routes. For example, substituting the nitro group with a trifluoromethylsulfonyl (-SOCF) group via Pd-catalyzed coupling can be predicted, with feasibility scored based on precursor availability and mechanistic plausibility (>90% confidence) .
Q. What role does regioselectivity play in the functionalization of this compound?
The nitro group’s meta-directing effect and the fluorophenoxy group’s para-directing tendency create competing regiochemical outcomes. Computational modeling (e.g., molecular electrostatic potential maps) predicts dominant reaction sites. Experimental validation via X-ray crystallography or NOE NMR can resolve ambiguities in substitution patterns .
Q. How does fluorine substitution impact the compound’s physicochemical properties?
Fluorine increases lipophilicity (logP ~2.5) and metabolic stability by resisting oxidation. Comparative studies with non-fluorinated analogs show a 3–5× longer half-life in plasma, critical for pharmacokinetic optimization. Additionally, fluorine’s inductive effect lowers pKa of adjacent protons, influencing solubility and bioavailability .
Data Contradiction Analysis
- Synthetic Yield Variations : Conflicting reports on nitration efficiency (50–85%) may stem from impurities in starting materials or incomplete reaction monitoring (e.g., TLC vs. HPLC). Repetition under inert atmospheres (N) and rigorous drying of reagents can mitigate inconsistencies .
- Biological Activity Discrepancies : Variability in IC values across studies often reflects differences in cell lines or assay protocols. Standardization using reference compounds (e.g., doxorubicin) and multi-lab validation are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
